![molecular formula C7H6O4 B028275 3,4,5-Trihydroxybenzaldehyde CAS No. 13677-79-7](/img/structure/B28275.png)
3,4,5-Trihydroxybenzaldehyde
Overview
Description
3,4,5-Trihydroxybenzaldehyde, also known as Gallaldehyde, is a chemical compound with the molecular formula C7H6O4 . It is a monohydrate and has an average mass of 172.135 Da .
Synthesis Analysis
The synthesis of 3,4,5-Trihydroxybenzaldehyde can be achieved from pyrogallol as a raw material . The reaction involves the addition of NaOH, which allows for the formation of 2,3,4-trihydroxybenzaldehyde . The product is then recrystallized to obtain the finished product .Molecular Structure Analysis
The molecular structure of 3,4,5-Trihydroxybenzaldehyde consists of a benzene ring with three hydroxyl groups and one aldehyde group . The compound has a monoisotopic mass of 172.037170 Da .Chemical Reactions Analysis
3,4,5-Trihydroxybenzaldehyde has been found to have an inhibitory effect on matrix metalloproteinase 9 . This involves the inhibition of gelatinolytic activity as well as the expression of MMP-9 in TNF-α induced HASMC .Physical And Chemical Properties Analysis
3,4,5-Trihydroxybenzaldehyde is a solid at 20 degrees Celsius . It has a melting point of 218 degrees Celsius . The compound is soluble in DMSO and Methanol .Scientific Research Applications
Inhibitor of Matrix Metalloproteinase 9
3,4,5-Trihydroxybenzaldehyde has been found to have a dual inhibitory effect on matrix metalloproteinase 9 . It can inhibit both the gelatinolytic activity and the expression of MMP-9 in TNF-α induced HASMC . This makes it a potential candidate for research in the treatment of diseases where MMP-9 plays a crucial role, such as cancer and cardiovascular diseases.
Chemical Synthesis
3,4,5-Trihydroxybenzaldehyde monohydrate may be used in chemical synthesis . It can serve as a starting material or intermediate in the synthesis of various complex organic compounds.
Safety and Hazards
3,4,5-Trihydroxybenzaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation and serious eye irritation . It is recommended to avoid breathing dust, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .
Mechanism of Action
Target of Action
3,4,5-Trihydroxybenzaldehyde, also known as THBA, primarily targets the respiratory system . It has been found to have a dual inhibitory effect on matrix metalloproteinase 9 (MMP-9) , a key enzyme involved in the degradation of extracellular matrix proteins, which plays a crucial role in various physiological and pathological processes.
Mode of Action
THBA interacts with its targets by inhibiting their activity. Specifically, it inhibits the gelatinolytic activity as well as the expression of MMP-9 in TNF-α induced HASMC . This interaction results in changes in the physiological functions of the targets, potentially leading to therapeutic effects.
Result of Action
The molecular and cellular effects of THBA’s action are largely due to its inhibitory effects on MMP-9. By inhibiting this enzyme, THBA can potentially reduce the degradation of extracellular matrix proteins, thereby mitigating tissue damage and inflammation .
Action Environment
The action, efficacy, and stability of THBA can be influenced by various environmental factors. For instance, the presence of other compounds can affect the absorption and metabolism of THBA. Additionally, factors such as pH and temperature can influence the stability of the compound. It’s also important to note that THBA should be stored in a dry, well-ventilated place, away from fire sources and oxidants for safety reasons .
properties
IUPAC Name |
3,4,5-trihydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4/c8-3-4-1-5(9)7(11)6(10)2-4/h1-3,9-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZHEOWNTDJLAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10159917 | |
Record name | 3,4,5-Trihydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10159917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-Trihydroxybenzaldehyde | |
CAS RN |
13677-79-7 | |
Record name | 3,4,5-Trihydroxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13677-79-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4,5-Trihydroxybenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013677797 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gallaldehyde | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153692 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,4,5-Trihydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10159917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4,5-trihydroxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.775 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,4,5-TRIHYDROXYBENZALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2K4P9N82X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential health benefits of 3,4,5-Trihydroxybenzaldehyde?
A1: Research suggests that 3,4,5-Trihydroxybenzaldehyde (THBA) exhibits promising activities, including:
- Antioxidant properties: THBA demonstrates potent radical scavenging activity, even surpassing standard antioxidants like butylated hydroxytoluene (BHT) and α-tocopherol in certain assays. []
- Hypolipidemic effects: Studies in animal models indicate that THBA may help reduce body fat and lower blood lipid levels, suggesting potential for addressing hyperlipidemia. []
- Inhibition of matrix metalloproteinases (MMPs): THBA demonstrates inhibitory effects on MMP-2 and MMP-9, enzymes implicated in the progression of cardiovascular diseases. This inhibition occurs both through direct enzymatic action and by suppressing MMP-9 expression via the MAPK pathway. []
Q2: What is the mechanism of action for THBA's inhibition of MMP-9?
A2: THBA exhibits a dual inhibitory effect on MMP-9:
- Direct inhibition of gelatinolytic activity: THBA directly inhibits the enzymatic activity of MMP-9. []
- Suppression of MMP-9 expression: THBA downregulates the transcription of MMP-9 mRNA, potentially by inhibiting the DNA binding of transcription factors NF-κB and AP-1. Furthermore, THBA appears to inhibit TNF-α-induced phosphorylation of ERK1/2, p38, and JNK, key components of the MAPK pathway involved in MMP-9 expression. []
Q3: What is the source of 3,4,5-Trihydroxybenzaldehyde?
A3: THBA has been identified in several natural sources:
- Geum japonicum: This plant, belonging to the Rosaceae family, has been found to contain significant amounts of THBA, particularly in its leaves and stems. [, ]
- Boletus scaber (Leccinum scaber): This mushroom species was the first reported natural source of THBA. []
- Croton caudatus var. tomentosus: This plant species has also been identified as a source of THBA. []
Q4: How effective is THBA as an antioxidant compared to other known antioxidants?
A: THBA exhibits potent radical scavenging activity, even exceeding the antioxidant capacity of common standards like BHT, BHA, α-tocopherol, and rosmarinic acid. This was demonstrated through DPPH radical scavenging assays and Rancimat tests using lard and palm oil substrates. []
Q5: Are there any studies investigating the use of THBA in drug delivery systems?
A: Yes, researchers have explored using THBA in developing antibiotic nanocarriers. One study demonstrated the creation of pH-responsive nanoparticles by combining THBA, ε-poly-ʟ-lysine, and Cu2+ to encapsulate the antibiotic tobramycin. These nanoparticles exhibited effective antibacterial activity against Pseudomonas aeruginosa and enhanced corneal permeability in animal models, highlighting THBA's potential in targeted drug delivery. []
Q6: What is known about the structure-activity relationship (SAR) of THBA and its derivatives?
A: While limited information is available specifically on THBA, studies on related tyrphostin compounds, which are benzylidenemalononitrile derivatives, offer insights. Research suggests that increasing the number of hydroxyl groups on the aromatic ring of these compounds enhances their inhibitory activity against the epidermal growth factor receptor (EGFR) tyrosine kinase domain. [] This suggests that the hydroxyl groups in THBA may play a significant role in its biological activities.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.